![molecular formula C16H15N3O5 B387563 2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE](/img/structure/B387563.png)
2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE is an organic compound with a complex structure that includes methoxy, nitrophenyl, and hydrazinylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE typically involves the reaction of 2-methoxy-4-formylphenyl acetate with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl acetate derivatives.
科学研究应用
2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
作用机制
The mechanism of action of 2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to the modulation of their activity. Additionally, the hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, resulting in changes in their function .
相似化合物的比较
Similar Compounds
2-Methoxy-4-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a hydrazinylidene group.
2-Methoxy-4-nitroaniline: Contains an amino group instead of a hydrazinylidene group.
Uniqueness
2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE is unique due to the presence of both methoxy and hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C16H15N3O5 |
|---|---|
分子量 |
329.31g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)24-15-8-3-12(9-16(15)23-2)10-17-18-13-4-6-14(7-5-13)19(21)22/h3-10,18H,1-2H3/b17-10+ |
InChI 键 |
SCSJJQAROWFSIW-LICLKQGHSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Carboxybenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B387481.png)
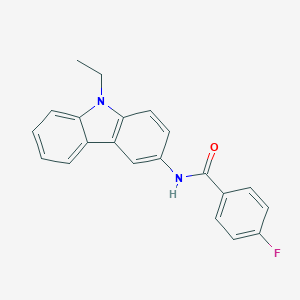
![2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B387484.png)
![2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B387485.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B387487.png)
![N-(2-fluorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B387490.png)
![2-Amino-4-(3-nitrophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B387491.png)
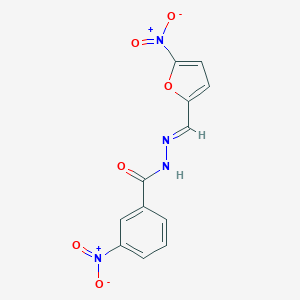

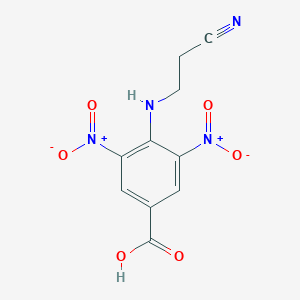
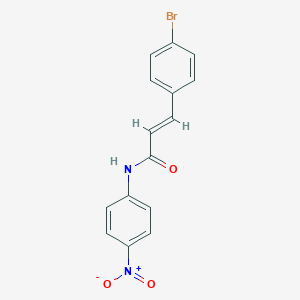
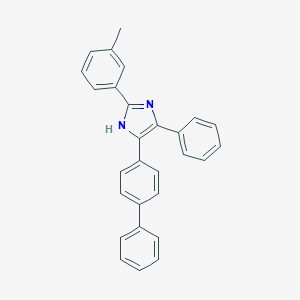
![2-(4-bromophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387504.png)
![1,3-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387506.png)
